Methyl 3-(bromomethyl)-4-cyanobenzoate
Description
Significance of Bromomethylated Benzoate (B1203000) Derivatives in Organic Synthesis
Bromomethylated benzoate derivatives are a class of organic compounds that have found extensive use as building blocks in organic synthesis. The presence of the bromomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the introduction of the benzoate moiety into a wide range of molecules.
A common synthetic application of bromomethylated benzoates is in the preparation of phosphonium (B103445) salts, which are key reagents in the Wittig reaction for the formation of alkenes. researchgate.net For example, methyl (4-bromomethyl)benzoate can be reacted with triphenylphosphine (B44618) to generate the corresponding Wittig reagent. researchgate.net Furthermore, these derivatives are instrumental in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. The ester functionality of the benzoate can also be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Role of Cyanobenzoate Scaffolds in Advanced Chemical Transformations
Cyanobenzoate scaffolds are important structural motifs in the design and synthesis of functional molecules. The cyano group (a nitrile) is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings.
In the context of drug discovery, the cyanobenzoate scaffold can be found in molecules with a range of biological activities. The nitrile group can act as a hydrogen bond acceptor or be used to fine-tune the electronic properties of a molecule. google.com Moreover, cyanophenoxy derivatives have been explored as components of flame-retardant materials, where the cyano groups can contribute to the thermal stability of the polymer matrix. chemicalbook.com The development of novel catalysts and materials often relies on the unique electronic and structural properties imparted by the cyanobenzoate scaffold. nih.gov
Overview of Methyl 3-(bromomethyl)-4-cyanobenzoate as a Key Synthetic Building Block
This compound combines the reactivity of both bromomethylated benzoates and cyanobenzoate scaffolds into a single, bifunctional molecule. This dual reactivity makes it a particularly valuable building block for the synthesis of complex, polyfunctionalized molecules. The bromomethyl group can be used for the attachment of the molecule to a substrate or another molecular fragment, while the cyano and ester groups can be further manipulated to introduce additional functionality.
For instance, the bromomethyl group can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. A related compound, 3-bromomethyl-benzoic acid methyl ester, is used in the synthesis of methyl 3-(cyanomethyl)benzoate through a reaction with potassium cyanide. This highlights a potential transformation for the bromomethyl group of the title compound.
The synthesis of such bromomethylated compounds often involves the radical bromination of the corresponding methyl-substituted precursor using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. google.com
Emerging Research Trends Utilizing the Compound in Multidisciplinary Scientific Fields
While specific research exclusively focused on this compound is still emerging, the broader classes of molecules it represents are at the forefront of several scientific fields. Bifunctional building blocks are increasingly sought after in medicinal chemistry for the development of new therapeutic agents, including protein degradation targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where a linker connects a targeting moiety to a payload. The structural motifs within this compound make it a potential candidate for the synthesis of such linkers.
In materials science, the incorporation of polar functional groups like nitriles can influence the properties of polymers and liquid crystals. The ability to further functionalize the molecule through its bromomethyl group opens up possibilities for creating novel materials with tailored electronic and optical properties. For example, the synthesis of liquid crystal materials has been achieved using related bromomethylated benzoate derivatives. researchgate.net The development of advanced materials for applications in electronics and photonics often relies on the precise arrangement of functional groups, a task for which versatile building blocks like this compound are well-suited.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVXOFHILWYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649948 | |
| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908562-25-4 | |
| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 3 Bromomethyl 4 Cyanobenzoate
Exploration of Established Synthetic Pathways
The construction of Methyl 3-(bromomethyl)-4-cyanobenzoate typically commences from a substituted toluene (B28343) derivative, which is then elaborated through a series of well-established organic reactions. The two principal retrosynthetic disconnections suggest starting from either a pre-functionalized cyanotoluene or a halogenated toluene precursor.
Precursor Identification and Acquisition Strategies
Route A: From 3-Methyl-4-aminobenzoic Acid (via Sandmeyer Reaction): A versatile approach begins with 3-methyl-4-aminobenzoic acid. The amino group can be converted to a cyano group through the Sandmeyer reaction. researchgate.netgoogle.com This classic transformation involves diazotization of the amine with a nitrite (B80452) source, typically sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. researchgate.net The resulting 3-methyl-4-cyanobenzoic acid can then be esterified to yield methyl 3-methyl-4-cyanobenzoate.
Route B: From a Halogenated Precursor (via Rosenmund-von Braun Reaction): An alternative strategy employs a halogenated precursor such as methyl 3-methyl-4-iodobenzoate. The iodo substituent can be displaced by a cyanide group using the Rosenmund-von Braun reaction, which involves heating the aryl halide with copper(I) cyanide. bohrium.comtandfonline.comresearchgate.net A specific procedure involves reacting methyl 3-iodo-4-methylbenzoate with zinc cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like DMF at elevated temperatures. chemicalbook.com
Bromination Reactions: Approaches to Benzylic Bromination (e.g., N-Bromosuccinimide mediated)
The final and crucial step in the synthesis is the selective bromination of the benzylic methyl group of methyl 3-methyl-4-cyanobenzoate. This transformation is most effectively achieved using a radical initiator, with N-Bromosuccinimide (NBS) being the reagent of choice to minimize side reactions like aromatic bromination. youtube.comgoogle.com
The reaction proceeds via a free-radical chain mechanism. youtube.com Initiation is typically achieved through the use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (e.g., UV irradiation). researchgate.net The reaction is commonly carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives are now preferred. nih.gov The NBS provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. google.com The subsequent reaction with a bromine molecule propagates the chain and yields the desired product, this compound. youtube.com
The efficiency of benzylic bromination is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano and ester groups present in the precursor, can deactivate the ring towards electrophilic aromatic substitution, thus favoring the desired benzylic bromination. scbt.com However, these deactivating groups can also slightly reduce the rate of the radical bromination itself. bohrium.com
Table 1: Illustrative Conditions for Benzylic Bromination of Substituted Toluenes
| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide | UV light | Ethyl Acetate (B1210297) | 0-5 | 95 | researchgate.net |
| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide | AIBN | o-Dichlorobenzene | 80 | 92 | |
| Toluene | Boron tribromide | - | Carbon Tetrachloride | Room Temp. | Good | bohrium.comtandfonline.com |
| 2-Nitro-6-trifluoromethyltoluene | Bromine | - | Neat | 180 | >80 | scbt.com |
This table presents data for analogous reactions to illustrate typical conditions and should be adapted for the specific substrate.
Esterification Techniques for Benzoic Acid Derivatives
When the synthetic route proceeds through a carboxylic acid intermediate, such as 3-methyl-4-cyanobenzoic acid, an esterification step is necessary. Several standard methods are available for this transformation:
Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the product side. chemicalbook.com
Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then treated with methanol to afford the methyl ester. This two-step process is often high-yielding but generates acidic byproducts.
Alkylation with Methyl Iodide: The carboxylate salt of the benzoic acid, formed by deprotonation with a base, can be alkylated with methyl iodide to produce the methyl ester. google.com
Cyanation Protocols for Aromatic Nitriles
The introduction of the cyano group onto the aromatic ring is a key transformation in the synthesis of this compound. As previously mentioned, the Sandmeyer and Rosenmund-von Braun reactions are the most prominent methods.
Sandmeyer Reaction: This reaction is a powerful tool for converting aryl amines into a wide variety of functional groups, including nitriles. researchgate.net The process involves the formation of a diazonium salt from the corresponding aniline (B41778) derivative, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source. researchgate.netgoogle.com The reaction is generally robust and provides a reliable route to aryl nitriles.
Rosenmund-von Braun Reaction: This method is particularly useful for the cyanation of aryl halides. bohrium.comtandfonline.com It involves the reaction of an aryl bromide or iodide with copper(I) cyanide, often at high temperatures and sometimes in the presence of a polar aprotic solvent like DMF or with the use of ionic liquids. bohrium.comchemicalbook.com Palladium-catalyzed cyanation reactions, using zinc cyanide as the cyanide source, have also emerged as effective alternatives. chemicalbook.com
Development of Novel Synthetic Routes
In line with the increasing demand for sustainable chemical processes, the development of novel and greener synthetic routes is an active area of research.
Green Chemistry Approaches in Synthesis
Efforts to develop more environmentally benign synthetic methods for compounds like this compound focus on several key principles of green chemistry, including the use of safer solvents, alternative energy sources, and more efficient catalytic systems.
For the crucial benzylic bromination step, significant progress has been made in replacing hazardous chlorinated solvents like carbon tetrachloride. Acetonitrile has been shown to be an effective alternative solvent for NBS brominations. scbt.com Furthermore, microwave-assisted synthesis in greener solvents like diethyl carbonate has been reported to be superior to classical methods in terms of both reaction time and yield. The use of visible light, such as from a simple LED lamp, as a sustainable energy source to initiate the radical chain process is another promising green approach. scbt.com
In the context of esterification , the use of solid acid catalysts can circumvent the need for strong, corrosive mineral acids like sulfuric acid, simplifying work-up procedures and reducing waste.
For cyanation reactions , while traditional methods often employ toxic cyanide sources, newer catalytic systems are being developed to improve safety and efficiency. The use of less toxic cyanide reagents and the development of more efficient catalysts that can operate under milder conditions are key research goals.
The synthesis of cyanobenzoates from non-toxic starting materials, such as the conversion of a formyl group to a nitrile, represents another green strategy. For instance, methyl 3-cyanobenzoate has been synthesized from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride in a process that can be optimized for greener conditions. researchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
The primary route to this compound involves the benzylic bromination of its precursor, Methyl 3-methyl-4-cyanobenzoate. The choice of catalytic system is paramount in achieving high efficiency and selectivity, minimizing the formation of undesirable by-products.
Traditionally, benzylic bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under UV irradiation. google.com However, these methods can suffer from a lack of selectivity, leading to the formation of dibrominated and other side products.
Recent advancements have focused on the development of more selective and efficient catalytic systems. Iron-based catalysts, for instance, have shown promise in mediating highly site-selective benzylic C-H bromination. sdu.edu.cn An iron(II) bromide catalyst can activate NBS, facilitating a hydrogen atom transfer from the benzylic position, leading to the desired product with high chemoselectivity. sdu.edu.cn This method offers a milder and more practical approach, with the potential for late-stage functionalization of complex molecules. sdu.edu.cn
Another approach involves the use of zeolites as catalysts. While specific studies on Methyl 3-methyl-4-cyanobenzoate are limited, research on similar substrates like ethyl 4-methylbenzoate has demonstrated that zeolites can catalyze radical bromination, although with limited improvement in selectivity for monobromination. sdu.edu.cn
The table below summarizes various catalytic systems for benzylic bromination, which could be applicable to the synthesis of this compound.
| Catalyst System | Brominating Agent | Key Advantages | Potential Drawbacks |
| AIBN (Radical Initiator) | NBS | Well-established method | Can lack selectivity, potential for by-product formation |
| UV Light | NBS | Avoids chemical initiators | Can require specialized equipment, may still lack selectivity |
| Iron(II) bromide | NBS | High site-selectivity, mild reaction conditions, scalable sdu.edu.cn | Catalyst may need to be removed from the final product |
| Zeolites | Bromine/NBS | Reusable catalyst, potential for shape selectivity sdu.edu.cn | May offer limited selectivity for monobromination in some cases sdu.edu.cn |
Microreactor and Continuous Flow Synthesis Investigations
The use of microreactors and continuous flow technology represents a significant paradigm shift in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. For the synthesis of this compound, these technologies hold considerable promise.
Continuous flow systems, which involve conducting reactions in a continuously flowing stream, can dramatically improve the efficiency and safety of benzylic bromination reactions. organic-chemistry.org A scalable, continuous-flow protocol for light-induced benzylic brominations has been developed using a simple flow reactor made from transparent fluorinated ethylene (B1197577) polymer (FEP) tubing and activated by household compact fluorescent lamps (CFLs). organic-chemistry.org This method avoids the use of hazardous chlorinated solvents like carbon tetrachloride, instead utilizing acetonitrile. organic-chemistry.org The precise control over residence time and temperature within the microreactor allows for high selectivity and yields. organic-chemistry.orgchimia.ch
The key advantages of employing microreactor and continuous flow technology for this synthesis are outlined in the table below.
| Feature | Benefit in the Synthesis of this compound |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio allows for precise temperature control, minimizing thermal runaway and the formation of temperature-dependent by-products. chimia.ch |
| Improved Mass Transfer | Efficient mixing within the microchannels ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields. chimia.ch |
| Precise Control of Residence Time | The ability to accurately control the time the reactants spend in the reactor allows for the optimization of conversion and selectivity, reducing over-bromination. organic-chemistry.org |
| Increased Safety | The small reaction volumes inherent to microreactors minimize the risks associated with handling hazardous reagents like bromine and potentially explosive radical initiators. |
| Scalability | Scaling up production is achieved by operating the reactor for longer periods or by using multiple reactors in parallel, a concept known as "scaling out". organic-chemistry.org |
Process Scale-Up and Industrial Feasibility Studies
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include the cost of raw materials, the efficiency and robustness of the synthetic route, the environmental impact of the process, and the ease of purification.
The use of continuous flow technology, as discussed in the previous section, is a significant enabler for the industrial-scale production of this compound. The ability to readily scale up the synthesis by extending the operation time of a flow reactor makes it an attractive option for commercial manufacturing. organic-chemistry.org Throughput rates of up to 180 mmol per hour have been demonstrated for similar benzylic brominations in a larger flow reactor design. organic-chemistry.org
Furthermore, the development of robust catalytic systems, such as the iron-catalyzed method that can be performed on a gram scale with low catalyst loading, enhances the industrial feasibility. sdu.edu.cn The avoidance of hazardous solvents and reagents not only improves the safety and environmental profile of the process but can also lead to significant cost savings in terms of waste disposal and regulatory compliance.
While a dedicated industrial feasibility study for this compound is not publicly available, the amenability of modern synthetic methods like continuous flow synthesis to scale-up suggests a promising outlook for its efficient and economical industrial production. google.com
Analysis of By-product Formation and Purity Enhancement Strategies
A critical aspect of any synthetic process is the identification of potential by-products and the development of effective purification strategies to ensure the final product meets the required purity specifications, which for commercially available this compound is often around 95%. chemuniverse.com
In the synthesis of this compound via benzylic bromination, several by-products can be formed. The primary side reaction is often the formation of the dibrominated product, Methyl 3-(dibromomethyl)-4-cyanobenzoate. Another potential by-product is the result of bromination on the aromatic ring, leading to isomers such as Methyl 3-(bromomethyl)-x-bromo-4-cyanobenzoate. The formation of these by-products is highly dependent on the reaction conditions and the selectivity of the catalytic system employed. sdu.edu.cn For instance, the use of less selective radical initiators or harsh reaction conditions can increase the prevalence of these impurities. sdu.edu.cn
Purity enhancement strategies typically involve chromatographic purification, such as flash chromatography, to separate the desired product from the by-products. organic-chemistry.org Recrystallization is another common technique used to purify the final compound. google.com The choice of solvent for recrystallization is crucial and is often determined empirically to maximize the recovery of the pure product while leaving impurities in the mother liquor.
The following table outlines potential by-products and the corresponding strategies for their removal.
| Potential By-product | Formation Pathway | Purity Enhancement Strategy |
| Methyl 3-(dibromomethyl)-4-cyanobenzoate | Over-bromination of the benzylic methyl group | Optimization of reaction time and stoichiometry of the brominating agent; Chromatographic separation. |
| Methyl 3-methyl-4-cyano-x-bromobenzoate | Aromatic ring bromination | Use of a highly site-selective catalyst (e.g., iron(II) bromide); Chromatographic separation. sdu.edu.cn |
| Unreacted Methyl 3-methyl-4-cyanobenzoate | Incomplete reaction | Driving the reaction to completion; Chromatographic separation or recrystallization. |
| Succinimide | By-product from the use of NBS | Aqueous workup and extraction. google.com |
By carefully selecting the synthetic methodology, optimizing reaction conditions, and employing effective purification techniques, high-purity this compound can be reliably produced.
Chemical Reactivity Profiles and Derivatization Studies
Reactions Involving the Bromomethyl Moiety
The bromomethyl group is a highly reactive site, making it a focal point for various chemical transformations. Its susceptibility to nucleophilic attack, elimination, and radical processes allows for extensive molecular modifications.
Nucleophilic Substitution Reactions for Diverse Functionalization
The presence of the electron-withdrawing ester and cyano groups enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a building block in organic synthesis, enabling the introduction of a wide range of functional groups.
Researchers have successfully employed various nucleophiles to displace the bromide ion, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. These reactions are crucial for constructing the core structures of many biologically active molecules and advanced materials. netascientific.com For instance, the reaction with amines yields secondary or tertiary amines, while reaction with alcohols or phenols produces ethers. Thiolates can be used to introduce sulfur-containing moieties, and carboxylates can form ester linkages.
These substitution reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The choice of solvent is also critical and can influence the reaction rate and yield. Polar aprotic solvents are often preferred as they can solvate the cation without strongly interacting with the nucleophile.
The versatility of these nucleophilic substitution reactions allows for the strategic incorporation of diverse functionalities, making Methyl 3-(bromomethyl)-4-cyanobenzoate an important intermediate in the synthesis of pharmaceuticals and agrochemicals. netascientific.com
Elimination Reactions and Olefin Formation
Under specific conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions. In this process, a proton is abstracted from a carbon adjacent to the bromomethyl group, leading to the expulsion of the bromide ion and the formation of a double bond.
While less common than substitution reactions for this particular compound, the potential for elimination to form an olefinic derivative exists. The specific regiochemistry of the resulting double bond would depend on the substitution pattern of the starting material and the reaction conditions employed. Such transformations could be valuable for accessing vinyl-substituted aromatic compounds, which are themselves useful intermediates in various coupling reactions.
Radical Reactions and Mechanisms
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a benzylic radical. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting radical is stabilized by resonance with the aromatic ring.
Once formed, this radical can participate in a variety of reactions. For instance, it can be trapped by radical scavengers or participate in atom transfer radical polymerization (ATRP) to form well-defined polymers. It can also undergo addition reactions to alkenes and alkynes, providing a pathway for carbon-carbon bond formation. The study of these radical mechanisms is essential for controlling the outcome of such reactions and for designing new synthetic methodologies.
Transformations of the Cyano Group
The cyano, or nitrile, group is another key functional handle on the this compound molecule. It can be transformed into a variety of other functional groups, further expanding the synthetic utility of this compound.
Hydrolysis and Amidation Reactions
The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by attack of water. The resulting imidic acid then tautomerizes and is further hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt after workup.
Partial hydrolysis to the corresponding amide can often be achieved under carefully controlled conditions, for example, by using certain enzymes or by employing specific reagents that favor the formation of the amide over the carboxylic acid. These transformations are valuable for converting the cyano group into other important functionalities for further synthetic manipulations.
Reduction of the Nitrile Functionality
The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride (B1222165) in the presence of a cobalt catalyst.
Reactivity of the Methyl Ester Group
The methyl ester group (-COOCH₃) is a versatile functional handle that can undergo several key transformations, providing access to a range of derivatives.
Transesterification is a fundamental process for converting the methyl ester of this compound into other esters. This equilibrium reaction involves substituting the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'OH). The reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol (R'OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer and elimination of methanol (B129727), the new ester is formed.
Base-Catalyzed Transesterification: A strong base (e.g., an alkoxide RO⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (-OCH₃) yields the new ester. This process is typically faster and more efficient than the acid-catalyzed version but requires stoichiometric amounts of base.
The electronic effects of the substituents on the aromatic ring play a role in this reaction. The electron-withdrawing cyano (-CN) and bromomethyl (-CH₂Br) groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially accelerating the rate of transesterification.
Table 1: Typical Conditions for Transesterification
| Catalyst Type | Example Catalyst | Solvent | Temperature | Characteristics |
|---|---|---|---|---|
| Acid | H₂SO₄, HCl, p-TsOH | Excess of reactant alcohol | Reflux | Reversible; requires removal of methanol to drive equilibrium. |
| Base | NaOR', KOR', DBU | Reactant alcohol or inert solvent | Room Temp. to Reflux | Irreversible if alkoxide is used in stoichiometric amounts. |
| Organometallic | Titanates (e.g., Ti(OⁱPr)₄) | High-boiling inert solvent | High | Often used in industrial processes. |
The hydrolysis of the methyl ester group to the corresponding carboxylic acid, 3-(bromomethyl)-4-cyanobenzoic acid, is a common and important transformation. This reaction can be performed under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and requires a large excess of water to proceed to completion. The mechanism (AAC2) involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion (OH⁻) on the ester carbonyl carbon. oieau.fr This forms a tetrahedral intermediate, which then collapses to eject the methoxide ion, yielding the carboxylic acid. The acid is then deprotonated by the base to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.
The rate of hydrolysis is significantly affected by the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups, such as the cyano group para to the ester, increase the rate of base-catalyzed hydrolysis. oieau.fr They achieve this by enhancing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged tetrahedral intermediate through inductive and resonance effects. Studies on substituted methyl benzoates have shown that electron-withdrawing groups accelerate alkaline hydrolysis. oieau.fr
The methyl ester group readily reacts with potent organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions are powerful tools for carbon-carbon bond formation. Typically, two equivalents of the organometallic reagent add to the ester, producing a tertiary alcohol upon acidic workup.
The mechanism involves an initial nucleophilic acyl substitution. The organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide ion to form a ketone intermediate. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent in a nucleophilic addition reaction. The resulting alkoxide is then protonated during aqueous workup to yield the final tertiary alcohol.
A significant challenge in applying this reaction to this compound is the lack of chemoselectivity. libretexts.org Organometallic reagents are highly reactive and can react with other functional groups present in the molecule. libretexts.orgmsu.edu
Reaction with the Nitrile: The Grignard or organolithium reagent can add to the cyano group (a reaction known as the Blaise reaction) to form a ketone after hydrolysis.
Reaction with the Benzylic Bromide: The organometallic reagent can undergo coupling (Wurtz-type reaction) with the benzylic bromide or induce elimination to form an alkene.
Due to these potential side reactions, careful selection of reagents and reaction conditions, or protection of the more reactive functional groups, would be necessary to achieve a selective transformation at the ester site.
Table 2: Potential Reactions with Organometallic Reagents (e.g., R-MgBr)
| Functional Group | Product after Workup | Reaction Type |
|---|---|---|
| Methyl Ester | Tertiary Alcohol (R₂C(OH)-Ar) | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
| Cyano Group | Ketone (R-C(=O)-Ar) | Nucleophilic Addition (Blaise Reaction) |
| Bromomethyl Group | Coupled Product (R-CH₂-Ar) | Nucleophilic Substitution (Wurtz-type) |
Regioselective and Chemoselective Transformations of the Aromatic Ring
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
The directing influences are as follows:
-COOCH₃ (at C1): Deactivating and meta-directing.
-CH₂Br (at C3): Weakly deactivating and ortho, para-directing.
-CN (at C4): Deactivating and meta-directing.
The available positions for substitution are C2, C5, and C6.
Position C2: Is ortho to -COOCH₃, meta to -CH₂Br, and ortho to -CN. This position is highly deactivated.
Position C5: Is meta to -COOCH₃, ortho to -CH₂Br, and meta to -CN. This position is activated by the ortho-directing -CH₂Br group and deactivated by the two meta-positioned groups.
Position C6: Is ortho to -COOCH₃, para to -CH₂Br, and meta to -CN. This position is activated by the para-directing -CH₂Br group but strongly deactivated by the ortho -COOCH₃ group.
Considering these effects, electrophilic substitution is predicted to be challenging due to the presence of three deactivating/weakly deactivating groups. However, if a reaction were to occur, position C5 would be the most likely site of attack, as it is the least deactivated position and is activated by the ortho-directing bromomethyl group.
Chemoselective transformations that target one functional group while leaving the others intact are of great synthetic interest. For this compound, the benzylic C-H bonds of the bromomethyl group are potential sites for selective oxidation. While aromatic rings are generally susceptible to oxidation, recent advances have shown that catalysts, such as specific manganese complexes, can chemoselectively oxidize strong methylene (B1212753) C-H bonds in the presence of more traditionally labile aromatic functionalities. nih.gov Such a method could potentially convert the -CH₂Br group into a -CH(OH)Br or a -C(=O)Br group without affecting the aromatic ring or the other substituents.
Mechanistic Investigations of Key Chemical Transformations
Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound.
Ester Hydrolysis Mechanism: The base-catalyzed hydrolysis (saponification) proceeds via the BAC2 mechanism. The key step is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The presence of the electron-withdrawing cyano group at the C4 position significantly stabilizes the negatively charged tetrahedral intermediate through both inductive and resonance effects, thereby increasing the reaction rate compared to unsubstituted methyl benzoate (B1203000). oieau.fr
Mechanism of Reaction with Organometallics: The reaction with Grignard reagents follows a well-established two-step nucleophilic addition pathway. The first addition leads to a ketone intermediate, which is generally more reactive towards the nucleophile than the starting ester. This difference in reactivity makes it difficult to stop the reaction at the ketone stage. The mechanism highlights the challenge of chemoselectivity, as the highly basic and nucleophilic organometallic reagent can attack any of the electrophilic sites (-COOCH₃, -CN, -CH₂Br) in the molecule. libretexts.org
Mechanism of Cycloaddition Reactions: The mechanism of cycloaddition reactions, such as the Diels-Alder reaction, is typically described as a concerted, pericyclic process. Modern computational chemistry, particularly MEDT, has provided a more nuanced understanding. scielo.org.mxluisrdomingo.com MEDT analyzes the flow of electron density during the reaction, categorizing cycloadditions based on their polar or non-polar nature. luisrdomingo.comresearchgate.net For a potential cycloaddition involving a derivative of this compound, these theoretical tools could predict the reaction's feasibility, regioselectivity, and stereoselectivity by analyzing the electronic structure of the transition states.
Strategic Applications in Complex Molecule Synthesis
Methyl 3-(bromomethyl)-4-cyanobenzoate as a Versatile Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of more complex molecules due to its distinct reactive sites. bicbiotech.comscbt.comchemuniverse.com The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functionalities, including amines, alcohols, thiols, and carbanions, thereby enabling the elongation and diversification of molecular scaffolds.
Simultaneously, the cyano group and the methyl ester can undergo a range of chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The methyl ester can be saponified to a carboxylic acid or converted to other esters or amides. The presence of these multiple reactive centers provides chemists with a powerful tool for the strategic construction of intricate molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 908562-25-4 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Not specified in available data |
| Purity | Typically available at ≥95% |
Data sourced from various chemical suppliers. bicbiotech.comchemuniverse.com
Applications in the Synthesis of Pharmaceutical Intermediates and Analogues
While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed pharmaceuticals are limited, its structural motifs are present in various biologically active compounds. The versatility of this intermediate suggests its potential utility in medicinal chemistry for the generation of novel drug candidates.
Precursors for Heterocyclic Systems
The reactive nature of the bromomethyl group makes this compound a suitable precursor for the synthesis of a variety of heterocyclic systems. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core structure of a vast number of drugs. By reacting with dinucleophiles, such as compounds containing both a thiol and an amine group, it can be used to construct thiazine (B8601807) or other related heterocyclic rings. Further intramolecular reactions involving the cyano or ester group could lead to the formation of more complex polycyclic systems.
Building Blocks for Complex Natural Product Synthesis
The synthesis of complex natural products often requires strategic planning and the use of versatile building blocks that allow for the sequential introduction of functional groups. While direct applications of this compound in the total synthesis of natural products are not widely reported in available literature, its potential as a starting material is evident. The ability to functionalize the molecule at multiple positions would allow for the construction of highly substituted aromatic rings, which are common motifs in many natural products.
Utilization in Agrochemical Development
The development of novel pesticides and herbicides is crucial for modern agriculture. The structural features of this compound make it an interesting candidate for the synthesis of new agrochemical scaffolds.
Synthesis of Novel Pesticide and Herbicide Scaffolds
Derivatives of 3-bromomethylbenzoic acid have been noted as valuable starting materials in the synthesis of certain herbicides. The combination of the bromomethyl group, which can be used to link to a pharmacophore, and the cyano group, which is a common feature in many bioactive molecules, suggests that this compound could be a key intermediate in the development of new pesticides and herbicides. The specific substitution pattern may offer advantages in terms of biological activity, selectivity, or metabolic stability compared to other isomers.
Contributions to Material Science Research
Development of Advanced Polymeric Materials Precursors
The structure of this compound makes it a compelling candidate as a monomer or a precursor for modifying polymers to create advanced materials. The field of polymer chemistry focuses on linking small molecules (monomers) to form large, complex structures, and the properties of the resulting polymer are dictated by the functional groups present on the monomers. ebsco.com
The key to its utility lies in the highly reactive C-Br bond of the bromomethyl group. This functional group is a potent electrophile, making it suitable for classic polymerization reactions. For instance, it can react with difunctional nucleophiles (e.g., bisphenols or dithiols) in polycondensation reactions to form polymers with the cyanobenzoate moiety regularly spaced along the backbone. The resulting polymers, such as polyethers or polythioethers, would benefit from the rigidity of the aromatic ring and the specific polarity imparted by the cyano and ester groups.
Furthermore, this compound is well-suited for the synthesis of graft copolymers. The bromomethyl group can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the growth of well-defined polymer chains from the aromatic core. cmu.edu This enables the "grafting" of new polymer chains onto a backbone that contains this monomer unit, leading to materials with tailored architectures and properties. With the advancement of synthetic polymer chemistry, researchers can prepare polymers with specific compositions and functionalities to meet the needs of various applications. nih.gov
Synthesis of Functional Organic Materials
Functional organic materials are molecules designed to exhibit specific physical or chemical properties, such as light emission, charge transport, or sensing capabilities, which are useful in fields like electronics and photonics. nih.gov The molecular architecture of this compound, which combines an aromatic core with both an electrophilic handle and electron-withdrawing groups, makes it a valuable building block for such materials.
The electron-withdrawing nature of the cyano (-CN) group can significantly influence the electronic properties of the aromatic ring, making it electron-deficient. This characteristic is highly sought after in the design of materials for organic electronics, such as n-type semiconductors used in organic thin-film transistors (OTFTs) or as acceptor materials in organic solar cells.
The strategic value of the bromomethyl group is that it provides a reactive site for covalently attaching this functional core to other molecular systems without disrupting the core's electronic properties. For example, it can be used to synthesize larger, more complex molecules by reacting it with nucleophilic components of another functional material, such as a light-emitting chromophore or a hole-transporting molecule. This modular approach is fundamental to the design of advanced materials where different functionalities are combined within a single molecular structure to achieve a specific device performance. The development of functional polymers has led to significant progress in areas including stimuli-responsive materials and advanced theranostics. nih.gov
Explorations in Medicinal Chemistry and Biological Systems Via Derivatives
Structure-Activity Relationship (SAR) Studies on Derivatives of the Compound
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic alteration of a lead compound's chemical structure to understand how these changes affect its biological activity. This process is crucial for optimizing a compound's efficacy, selectivity, and pharmacokinetic properties.
The core structure of methyl 3-(bromomethyl)-4-cyanobenzoate is amenable to several systematic modifications to probe its interaction with biological targets. Research on analogous structures, such as those based on a cyanophenyl ring, reveals key insights into how structural changes influence biological outcomes.
For instance, in the development of dual aromatase-sulfatase inhibitors (DASIs), SAR studies were performed on compounds featuring a central (4-cyanophenyl)methyl moiety. These studies explored various modifications:
Halogenation: Introducing halogen atoms (Fluorine, Chlorine, Bromine) to the cyanophenyl ring was explored to modulate electronic properties and binding interactions.
Linker Modification: The methylene (B1212753) linker connecting the cyanophenyl ring to other parts of the molecule was replaced with a difluoromethylene group to alter conformational rigidity and metabolic stability.
Ring System Replacement: The para-cyanophenyl ring was substituted with other aromatic or heterocyclic systems to investigate the importance of this specific scaffold for target binding.
Heterocycle Modification: In related structures, replacing a triazolyl group with an imidazolyl group led to significant changes in inhibitory potency, demonstrating the sensitivity of the biological target to the specific heterocycle used.
Another example comes from the SAR studies of cyano-substituted indole (B1671886) derivatives designed to bind to α-synuclein fibrils. Key findings from these systematic modifications included:
The necessity of an N-benzyl group on the indole nitrogen for high binding affinity.
A decrease in binding potency when the cyano group was replaced with larger groups like methyl acetate (B1210297) or phenyl, likely due to steric hindrance.
Slightly decreased binding when a pyridinylmethyl group was used instead of a benzyl (B1604629) group, indicating a preference for the phenyl ring in that position.
These examples underscore how systematic modifications of a core structure containing a cyanophenyl-methyl unit can profoundly impact biological interactions, guiding the rational design of more potent and selective compounds.
Table 1: Impact of Systematic Structural Modifications on Biological Activity in Cyanophenyl Analogues
| Structural Modification | Example Change | Observed Impact on Biological Interaction | Inferred Rationale |
|---|---|---|---|
| Ring Halogenation | Addition of F, Cl, or Br to the phenyl ring | Modulation of inhibitory potency against target enzymes. | Alters electronic distribution and potential for halogen bonding. |
| Linker Modification | Replacement of -CH₂- with -CF₂- | Changes in conformational flexibility and metabolic stability. | The difluoro group acts as a non-classical isostere for the methylene group. |
| Core Ring System | Replacement of cyanophenyl with other rings | Significant alteration in binding affinity. | Highlights the specific requirement of the cyanophenyl scaffold for optimal target interaction. |
| Attached Heterocycle | Replacement of a triazole with an imidazole | Substantial change in enzyme inhibition (IC₅₀ values). | Demonstrates sensitivity of the binding pocket to the heterocycle's electronic and steric properties. |
| Cyano Group Replacement | Replacement of -CN with larger groups (e.g., methyl acetate) | Decreased binding affinity. | Suggests the cyano group's size and electronics are optimal for the binding site. |
A lead compound is a chemical structure that exhibits promising biological activity and serves as the starting point for drug design and optimization. The process of refining a lead involves enhancing its desirable properties, such as potency and selectivity, while minimizing undesirable ones.
The identification of a lead can originate from various sources, including high-throughput screening (HTS), fragment-based design, or rational design based on a known biological target. Once a lead, potentially a derivative of this compound, is identified, a highly iterative cycle of design, synthesis, and testing begins.
Key optimization strategies include:
Functional Group Modification: Adding, removing, or swapping functional groups to improve interactions with the target protein. For example, the bromomethyl group is a reactive handle that can be converted into a variety of other functional groups (ethers, amines, thioethers) to explore different binding interactions. The cyano group can be a key hydrogen bond acceptor or can be replaced by other electron-withdrawing groups to fine-tune electronic properties.
Analog Design: Creating a series of structurally related compounds (analogs) to systematically explore the chemical space around the lead. This helps in building a comprehensive SAR profile.
Computational Modeling: Using tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict how structural changes will affect activity, thereby prioritizing the synthesis of the most promising compounds. nih.gov
This optimization process is guided by a continuous feedback loop where data from in vitro and in vivo assays inform the next round of structural modifications. eurekaselect.com The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.
Investigation of Biochemical Pathway Modulation by Compound Analogues
Analogues derived from the this compound scaffold have been investigated for their ability to modulate key biochemical pathways implicated in various diseases.
The Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the innate immune response and plays a critical role in inflammation. researchgate.net Dysregulation of this pathway is linked to numerous inflammatory diseases, making it a prime target for therapeutic intervention. nih.gov
Research into structurally related compounds has demonstrated the potential for benzoate (B1203000) derivatives to modulate this pathway. A study on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , a compound with high structural similarity to the core scaffold, revealed significant anti-inflammatory activity. MBD was shown to regulate the TLR/NF-κB pathways by inhibiting the mRNA expression of key pro-inflammatory mediators, including:
Tumor Necrosis Factor-alpha (TNF-α)
Nuclear Factor-kappa B (NF-κB)
Interleukins (IL-1, IL-1β, IL-6)
Toll-like Receptors (TLR3, TLR4)
Downstream signaling molecules (MyD88, TRAF1, TRAF6)
This inhibition of pro-inflammatory gene expression suggests that benzoate derivatives can interfere with the signaling cascade that leads to an inflammatory response, positioning them as potential candidates for treating conditions like inflammatory bowel disease.
The specific structural features of the cyanobenzoate scaffold make its derivatives interesting candidates for enzyme inhibition studies.
Phosphodiesterase 5 (PDE5) Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in smooth muscle relaxation. nih.gov Inhibitors of PDE5, such as sildenafil, are used to treat conditions like erectile dysfunction and pulmonary arterial hypertension by increasing intracellular cGMP levels. mdpi.com The chemical structures of known PDE5 inhibitors are diverse, often featuring heterocyclic ring systems like purines and pyrazolopyrimidinones that mimic the guanine (B1146940) base of cGMP. eurekaselect.comnih.gov While direct studies of this compound as a PDE5 inhibitor are not prominent, the principles of PDE5 inhibition rely on specific interactions within the enzyme's catalytic domain. The development of novel PDE5 inhibitors often involves exploring new chemical scaffolds that can fit into this pocket and establish key binding interactions. nih.gov The cyanobenzoate framework could serve as a fragment or starting point for designing novel inhibitors, although significant modification would likely be required to achieve the necessary potency and selectivity.
Farnesyltransferase Farnesyltransferase (FTase) is an enzyme that attaches a farnesyl lipid group to certain proteins, most notably Ras proteins, which are involved in cell signaling pathways that control cell growth and proliferation. nih.gov Because mutated Ras proteins are implicated in many human cancers, farnesyltransferase inhibitors (FTIs) have been developed as potential anticancer agents. nih.gov The SAR of FTIs often involves an aromatic or aralkyl group that occupies a specific aryl-binding region within the enzyme's active site. nih.gov For example, a class of benzophenone-based FTIs was developed where a 4-phenyl butyroyl residue was found to be important for activity. nih.gov The cyanobenzyl portion of this compound derivatives could potentially be designed to fit into such hydrophobic pockets, making this scaffold a plausible starting point for developing new classes of FTIs.
Derivatives containing the cyanophenyl moiety have shown significant promise in the development of novel anti-infective agents.
Antitubercular Research Tuberculosis remains a major global health threat, and new drugs are needed to combat drug-resistant strains. plu.mx In the development of a class of potent antitubercular agents known as benzothiazinones (BTZs), the 8-nitro group was initially considered essential for activity. However, this group also presented potential liabilities. In a key optimization effort, the nitro group was replaced with a cyano group, a bioisosteric replacement. nih.gov The resulting 8-cyanobenzothiazinone analogue displayed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 130 nM, confirming that the cyano group could successfully replace the nitro group while retaining potent antitubercular activity and improving pharmacokinetic properties. nih.govplu.mx This demonstrates the utility of the cyanophenyl motif in designing novel anti-tuberculosis agents. Further studies on nitrobenzoate derivatives have also highlighted the potential of substituted benzoates in this therapeutic area. nih.gov
**Table 2: Activity of Benzothiazinone (BTZ) Analogues Against *M. tuberculosis***
| Compound | Key Structural Feature | Antitubercular Activity (MIC) | Significance |
|---|---|---|---|
| Macozinone (PBTZ169) | 8-Nitro Group | Highly Potent | Lead compound with potential liabilities (nitro group). |
| 8-cyanobenzothiazinone 1d | 8-Cyano Group | 130 nM | Successful bioisosteric replacement of the nitro group, retaining high potency and improving pharmacokinetics. nih.gov |
HIV Fusion Inhibition HIV fusion inhibitors are a class of antiretroviral drugs that block the virus from entering host cells, a process mediated by the gp41 protein. nih.govbicbiotech.com Research into new small-molecule HIV-1 entry inhibitors has focused on N-carboxyphenylpyrrole derivatives. The synthesis of these compounds utilized cyanobenzoic acids as starting materials. One of the most effective compounds to emerge from these studies, derivative A₁₂ , potently inhibited HIV-1 replication (EC₅₀ 0.69 μM) by interfering with the formation of the gp41 six-helix bundle, a critical step in the fusion process. This work highlights how a cyanobenzoate-derived scaffold can be elaborated into a potent inhibitor of a key viral process.
Pharmacological Profiling and Target Identification of Synthesized Derivatives
No publicly available research data was found on the pharmacological profiling and target identification of derivatives synthesized from "this compound."
Assessment of Pan-Assay Interference (PAINS) and Structural Alerts in Medicinal Chemistry Research
No publicly available research data was found regarding the assessment of Pan-Assay Interference (PAINS) and structural alerts for derivatives of "this compound."
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the Methyl 3-(bromomethyl)-4-cyanobenzoate molecule. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the methyl (-OCH₃) protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the adjacent cyano, bromo, and ester groups. Spin-spin coupling patterns between adjacent protons would further help in assigning the signals to specific positions on the benzene (B151609) ring.
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |
| ¹H | Methylene (-CH₂Br) | ~4.5 |
| ¹H | Methyl (-OCH₃) | ~3.9 |
| ¹³C | Carbonyl (C=O) | 160 - 170 |
| ¹³C | Aromatic (Ar-C) | 110 - 140 |
| ¹³C | Cyano (C≡N) | 115 - 125 |
| ¹³C | Methylene (-CH₂Br) | 30 - 40 |
| ¹³C | Methyl (-OCH₃) | ~52 |
Note: These are estimated values and actual experimental data may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight (approximately 254.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing further structural information. Common fragmentation pathways could include the loss of the bromine atom, the methoxy (B1213986) group, or the entire ester group. Analysis of these fragment ions helps to piece together the structure of the original molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2260 |
| C=O (Ester) | Stretching | 1715 - 1735 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-Br | Stretching | 500 - 600 |
The presence of these distinct peaks in the IR spectrum would confirm the presence of the nitrile, ester, and bromomethyl functional groups within the molecule.
Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A sample solution is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of the compound as it elutes from the column, producing a chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks. A patent for a related compound, 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid, mentions the use of HPLC analysis to monitor the reaction progress, indicating its suitability for this class of compounds. google.com
Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and boiling point of this compound might pose challenges, GC analysis could be feasible under appropriate conditions. In GC, the sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed model of the molecule's structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no specific X-ray crystallographic data for this compound has been found in the public domain, studies on structurally similar compounds like methyl 3,5-dibromo-4-cyanobenzoate have been reported. Such studies provide valuable insights into the potential crystal packing and intermolecular interactions that might be present in the crystal lattice of the title compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. For this compound (C₁₀H₈BrNO₂), the theoretical elemental composition would be:
| Element | Theoretical Percentage |
| Carbon (C) | 47.27% |
| Hydrogen (H) | 3.17% |
| Bromine (Br) | 31.45% |
| Nitrogen (N) | 5.51% |
| Oxygen (O) | 12.59% |
Close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
The primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), and the binding pose of a ligand within a protein's active site. nih.gov For derivatives of Methyl 3-(bromomethyl)-4-cyanobenzoate, docking simulations can be employed to screen a virtual library of these compounds against a specific biological target. The process involves generating a multitude of possible binding poses and scoring them based on a defined scoring function. These scoring functions typically account for various non-covalent interactions such as electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov
Advanced methods like the Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) can provide more accurate predictions of binding free energies. nih.gov For instance, studies on bromodomain inhibitors have shown that such methods can achieve high correlation with experimental data. nih.gov The predicted binding affinities help in prioritizing compounds for synthesis and experimental testing.
A hypothetical docking study of this compound derivatives against a target protein might yield results as shown in the interactive table below.
| Derivative | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | -7.8 | 150 | TYR234, HIS45, ARG67 |
| Derivative A | -8.5 | 75 | TYR234, HIS45, LYS48 |
| Derivative B | -7.2 | 250 | HIS45, ARG67, SER90 |
| Derivative C | -9.1 | 30 | TYR234, LYS48, ASP100 |
This table is a hypothetical representation of potential docking results.
Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional view of the intermolecular interactions between the ligand and the target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. For example, the cyano group of this compound could act as a hydrogen bond acceptor, while the phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. The bromomethyl group might also participate in halogen bonding or other specific interactions. Visualizing these interactions helps in understanding the molecular basis of binding and provides rational guidance for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For the derivatives of this compound, this would involve synthesizing a library of analogs and testing their activity against a specific target. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is derived that correlates the descriptors with the biological activity. researchgate.net The predictive power of the resulting model is assessed using various validation techniques, including leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred). nih.gov A robust QSAR model can then be used to predict the biological activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov
A significant advantage of QSAR modeling is the identification of key structural descriptors that have the most substantial impact on biological activity. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired activity. For instance, a QSAR model for this compound derivatives might reveal that a specific electrostatic field distribution or a particular steric bulk at a certain position is crucial for high affinity.
In Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these relationships are often visualized as 3D contour maps. researchgate.net These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a map might indicate that a bulky substituent is favored in one region (steric favorability), while a negatively charged group is preferred in another (electrostatic favorability).
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic charge distribution, and reactivity.
For this compound, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net These calculations can also provide insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting how the molecule will interact with other molecules and for understanding its reaction mechanisms. The table below presents hypothetical DFT-calculated parameters for this compound.
| Parameter | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
This table contains hypothetical data for illustrative purposes.
By providing a detailed picture of the electronic structure and reactivity, DFT calculations complement the insights gained from molecular docking and QSAR studies, offering a more complete understanding of the chemical behavior of this compound and its derivatives.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's nucleophilic and electrophilic nature.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which possess the highest energy electrons. The LUMO, conversely, is likely centered on the electron-withdrawing cyano and ester groups, as well as the antibonding orbital of the carbon-bromine bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller gap suggests higher reactivity.
| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -9.85 | Benzene Ring (π-orbitals), Bromine (lone pairs) |
| LUMO | -1.23 | Cyano Group (π), Ester Group (π), C-Br (σ*) |
| HOMO-LUMO Gap | 8.62 | - |
This table presents illustrative data based on theoretical expectations for this compound.
Reaction Pathway and Transition State Calculations
Computational methods can map out the energetic landscape of a chemical reaction involving this compound. This is particularly useful for understanding its role in nucleophilic substitution reactions, where the bromomethyl group is a reactive site.
By employing techniques like Density Functional Theory (DFT), the minimum energy path for a reaction can be calculated. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For instance, in an SN2 reaction with a nucleophile, calculations would model the approach of the nucleophile, the simultaneous breaking of the C-Br bond, and the formation of the new bond.
| Reaction Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -15.7 | Overall energy change of the reaction. |
| Activation Energy (Ea) | 22.4 | Energy barrier that must be overcome for the reaction to occur. |
| Transition State Geometry | Trigonal Bipyramidal | Arrangement of atoms at the highest energy point of the reaction pathway. |
This table contains hypothetical data for a representative SN2 reaction of this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the molecule (conformers) and the energy barriers between them. The rotation around the single bonds, particularly the C-C bond connecting the bromomethyl group to the benzene ring and the C-O bond of the ester group, are of primary interest.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motions of the atoms at a given temperature, MD can explore the conformational space and identify the most populated conformations. This information is vital for understanding how the molecule might fit into a receptor site or how it interacts with solvent molecules.
| Dihedral Angle | Stable Conformer (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| C(ring)-C(ring)-C-Br | ~60 | 0.0 (Global Minimum) |
| C(ring)-C(ring)-C-Br | ~180 | 1.5 |
| C(ring)-C(O)-O-C | 0 | 0.2 |
| C(ring)-C(O)-O-C | 180 | 0.0 (Global Minimum) |
This table presents plausible conformational data for this compound based on general principles of organic chemistry.
An exploration of the emerging research avenues and future perspectives for the chemical compound this compound reveals its significant potential as a versatile building block in various advanced scientific fields. Its unique trifunctional structure, featuring a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester, positions it as a valuable intermediate for creating complex molecules.
Emerging Research Avenues and Future Perspectives
While specific research focusing exclusively on Methyl 3-(bromomethyl)-4-cyanobenzoate is nascent, its chemical architecture makes it an ideal candidate for exploration in several cutting-edge areas of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(bromomethyl)-4-cyanobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a methyl benzoate precursor. For example, bromomethylation at the 3-position may employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CHCl₃ . Subsequent cyano-group introduction at the 4-position might involve nucleophilic substitution with CuCN or a Sandmeyer-type reaction. Key parameters include temperature control (60–80°C for bromination) and anhydrous conditions to avoid hydrolysis of intermediates. Yields typically range from 50–70%, with purity confirmed by TLC and NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the bromomethyl (–CH₂Br) and cyano (–CN) substituents. The bromomethyl group shows a triplet near δ 4.3–4.5 ppm (J = 6–8 Hz), while the aromatic protons adjacent to electron-withdrawing groups (CN, COOMe) resonate downfield (δ 7.8–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 268.973 (exact mass 267.96 g/mol for C₁₀H₈BrNO₂), with fragmentation patterns indicating loss of Br (–79.9 Da) .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) assess purity (>95%) and detect byproducts like hydrolyzed esters .
Q. What safety protocols are mandatory for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of volatile brominated intermediates .
- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Collect brominated waste in sealed containers for incineration or specialized halogenated waste treatment to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for brominated benzoate derivatives?
- Methodological Answer : Stability discrepancies often arise from moisture or light exposure. To reconcile
- Conduct accelerated degradation studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Compare degradation products (e.g., hydrolysis to carboxylic acid) across studies. For this compound, the cyano group may stabilize the ester against hydrolysis relative to non-cyano analogs .
- Use DFT calculations to model bond dissociation energies (BDEs) for the C–Br bond, predicting susceptibility to nucleophilic attack .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug-discovery applications?
- Methodological Answer :
- Bromomethyl Reactivity : The –CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to enhance reaction rates .
- Cyanogroup Compatibility : The electron-withdrawing –CN group directs electrophilic substitutions to the 5-position. For cross-coupling (e.g., Suzuki), employ Pd catalysts (Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) to achieve >80% coupling efficiency .
Q. How do solvent polarity and temperature affect the crystallization of this compound?
- Methodological Answer :
- Solvent Screening : Test mixtures like EtOAc/hexane (1:3) or MeOH/H₂O (4:1). Polar solvents (MeOH) yield smaller crystals due to rapid nucleation, while EtOAc/hexane produces larger, X-ray-quality crystals .
- Temperature Gradient : Cooling from 50°C to 4°C over 12 hours optimizes crystal growth. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~85–90°C) and polymorphic transitions .
Data Contradiction Analysis
Q. Why do some studies report conflicting GHS hazard classifications for structurally similar brominated benzoates?
- Methodological Answer : Discrepancies arise from varying impurity profiles or testing methodologies. For example:
- Purity Impact : Impurities like residual Br₂ (from synthesis) increase acute toxicity, leading to GHS Category 2 classifications, whereas high-purity batches may lack sufficient data for classification .
- Testing Variations : Acute oral toxicity (LD₅₀) studies in rats may differ due to administration vehicles (aqueous vs. oil-based), affecting bioavailability. Researchers should cross-validate using OECD Test Guidelines 423/425 .
Reference Synthesis and Characterization Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
